molecular formula C28H34N4O5 B054770 Ipazilide fumarate CAS No. 115436-74-3

Ipazilide fumarate

Cat. No. B054770
M. Wt: 506.6 g/mol
InChI Key: KKMOBFCMCCFTDX-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ipazilide fumarate is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a selective inhibitor of the enzyme 15-lipoxygenase, which is involved in the production of inflammatory molecules in the body. Ipazilide fumarate has been shown to have a variety of biochemical and physiological effects, and it is being investigated for its potential use in a range of research applications.

Mechanism Of Action

The mechanism of action of ipazilide fumarate is related to its ability to selectively inhibit the enzyme 15-lipoxygenase. This enzyme is involved in the production of inflammatory molecules in the body, such as leukotrienes and lipoxins. By inhibiting this enzyme, ipazilide fumarate can help to reduce inflammation and oxidative stress in the body.

Biochemical And Physiological Effects

Ipazilide fumarate has a variety of biochemical and physiological effects, including anti-inflammatory and antioxidant effects. This compound has been shown to reduce the production of inflammatory molecules in the body, such as prostaglandins and leukotrienes. It has also been shown to increase the production of antioxidant enzymes, such as superoxide dismutase and catalase.

Advantages And Limitations For Lab Experiments

Ipazilide fumarate has several advantages for use in lab experiments, including its ability to selectively inhibit the enzyme 15-lipoxygenase and its anti-inflammatory and antioxidant effects. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.

Future Directions

There are many potential future directions for research on ipazilide fumarate. Some possible areas of investigation include its use in the treatment of inflammatory and oxidative stress-related diseases, its potential as a chemopreventive agent in cancer, and its effects on the gut microbiome. Further research is needed to fully understand the potential of this compound and its applications in scientific research.

Synthesis Methods

Ipazilide fumarate can be synthesized using a variety of methods, including the reaction of 5-aminosalicylic acid with fumaric acid. This reaction produces a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

Ipazilide fumarate has been used in a variety of scientific research applications, including studies of inflammation, oxidative stress, and cancer. This compound has been shown to have anti-inflammatory and antioxidant effects, and it is being investigated for its potential use in the treatment of a range of inflammatory and oxidative stress-related diseases.

properties

CAS RN

115436-74-3

Product Name

Ipazilide fumarate

Molecular Formula

C28H34N4O5

Molecular Weight

506.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;N-[3-(diethylamino)propyl]-2-(4,5-diphenylpyrazol-1-yl)acetamide

InChI

InChI=1S/C24H30N4O.C4H4O4/c1-3-27(4-2)17-11-16-25-23(29)19-28-24(21-14-9-6-10-15-21)22(18-26-28)20-12-7-5-8-13-20;5-3(6)1-2-4(7)8/h5-10,12-15,18H,3-4,11,16-17,19H2,1-2H3,(H,25,29);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

KKMOBFCMCCFTDX-WLHGVMLRSA-N

Isomeric SMILES

CCN(CC)CCCNC(=O)CN1C(=C(C=N1)C2=CC=CC=C2)C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O

SMILES

CCN(CC)CCCNC(=O)CN1C(=C(C=N1)C2=CC=CC=C2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O

Canonical SMILES

CCN(CC)CCCNC(=O)CN1C(=C(C=N1)C2=CC=CC=C2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O

Other CAS RN

115436-74-3

synonyms

ipazilide fumarate
N-(3-diethylaminopropyl)-4,5-diphenyl-1H-pyrazole-1-acetamide(E)-2-butenedioate
Win 54,177-4

Origin of Product

United States

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